3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
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Overview
Description
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[44]non-3-en-2-one is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but differs in its overall structure and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group, used in different chemical and biological contexts.
The uniqueness of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
InChI |
InChI=1S/C13H14FN3O/c1-17-12(18)11(9-2-4-10(14)5-3-9)16-13(17)6-7-15-8-13/h2-5,15H,6-8H2,1H3 |
InChI Key |
BXAFIFNIFTWPDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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